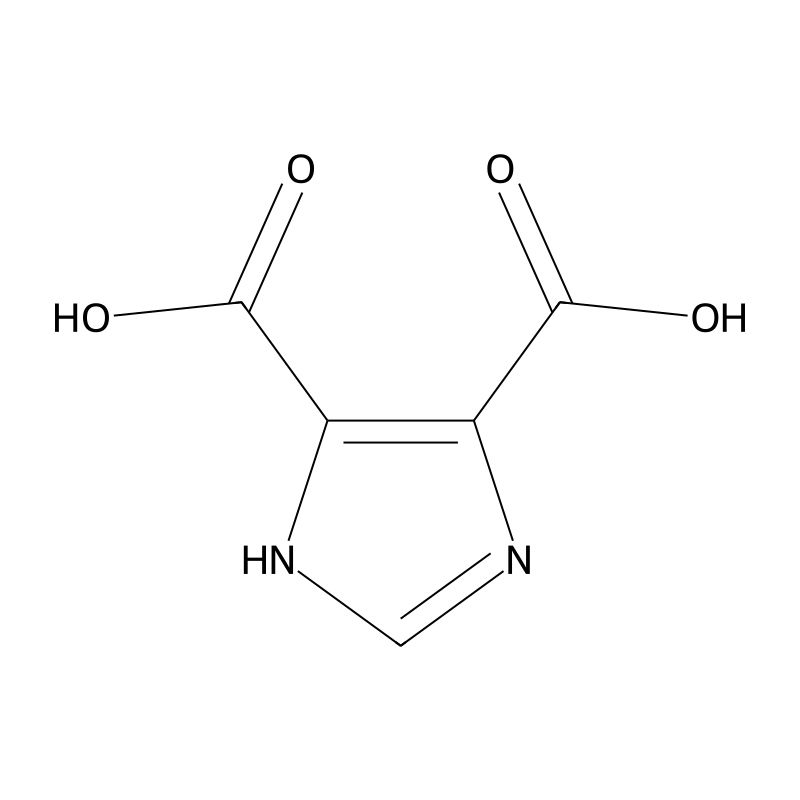

1H-Imidazole-4,5-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biological Functions and Signaling:

Urocanic acid plays a crucial role in the stratum corneum, the outermost layer of the human epidermis. It is a product of L-histidine catabolism by the enzyme histidine decarboxylase and is further metabolized by urocanase to form imidazoline-4-carboxylic acid. Studies suggest urocanic acid might act as a natural sun protectant by absorbing ultraviolet (UV) radiation, thereby potentially contributing to skin health . Additionally, research suggests urocanic acid might be involved in skin barrier function and inflammation regulation, although further investigation is needed to elucidate its precise mechanisms .

Medicinal Chemistry and Drug Discovery:

The unique chemical structure of urocanic acid, with its imidazole ring and carboxylic acid functionalities, makes it an interesting scaffold for drug discovery. Researchers have explored its potential in developing drugs for various therapeutic areas, including:

- Cancer: Studies have investigated the potential of urocanic acid derivatives as anti-cancer agents. Some derivatives have shown promising results in inhibiting the growth and proliferation of cancer cells .

- Neurodegenerative diseases: Research suggests urocanic acid derivatives might possess neuroprotective properties and could be explored for neurodegenerative diseases like Alzheimer's and Parkinson's .

- Antimicrobial agents: Certain urocanic acid derivatives have exhibited antimicrobial activity against various bacterial and fungal strains, warranting further investigation for their potential as novel antibiotics or antifungals .

Material Science and Chemical Engineering:

The unique properties of urocanic acid, such as its ability to form hydrogen bonds and chelate metal ions, have made it an interesting candidate for material science applications. Some potential areas of exploration include:

- Development of biocompatible polymers and hydrogels: Urocanic acid can be incorporated into polymer chains to create biocompatible materials with potential applications in drug delivery, tissue engineering, and wound healing .

- Metal-organic frameworks (MOFs): The ability of urocanic acid to chelate metal ions makes it a potential building block for MOFs, which are porous materials with diverse applications in catalysis, gas storage, and separation processes .

1H-Imidazole-4,5-dicarboxylic acid is an organic compound with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol. It features a bicyclic imidazole ring with two carboxylic acid functional groups located at the 4 and 5 positions of the ring. This compound is notable for its potential applications in various fields, including coordination chemistry and biological systems. Its structure allows for diverse interactions, making it a subject of interest in both synthetic and medicinal chemistry.

This reaction highlights the compound's ability to undergo hydroxymethylation before being converted into the dicarboxylic acid.

Research indicates that 1H-imidazole-4,5-dicarboxylic acid exhibits various biological activities. It has been studied for its potential role as an antibacterial agent and its ability to act as a chelating agent in biological systems. The compound's interaction with metal ions may enhance its efficacy in biological applications, particularly in drug delivery systems and as a component in pharmaceuticals targeting specific biological pathways .

The primary method for synthesizing 1H-imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde under acidic conditions. The process can be optimized by adjusting the molar ratios of the reactants and the reaction temperature:

- Reactants: Imidazole and formaldehyde.

- Catalyst: Nitric acid.

- Conditions: Elevated temperatures (100°C to 140°C) for several hours.

- Yield: The procedure can yield up to 77% of the desired product .

Alternative synthesis methods may include variations in reactant concentrations or different acidic catalysts to improve yield and purity.

1H-Imidazole-4,5-dicarboxylic acid finds applications across various fields:

- Coordination Chemistry: Used as a ligand to form metal-organic frameworks.

- Pharmaceuticals: Investigated for potential antibacterial properties and drug delivery systems.

- Agriculture: Explored for use in agrochemicals due to its chelating properties.

Its unique structure allows it to interact effectively with metal ions, which is crucial for these applications.

Studies on the interactions of 1H-imidazole-4,5-dicarboxylic acid with various metal ions have shown that it can form stable complexes that exhibit unique properties. These complexes are often characterized using techniques such as X-ray diffraction and spectroscopy, revealing insights into their structural and functional characteristics . The compound's ability to coordinate with metals enhances its utility in catalysis and material science.

Several compounds share structural similarities with 1H-imidazole-4,5-dicarboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Methylimidazole-4,5-dicarboxylic acid | C₆H₆N₂O₄ | Methyl group substitution affects solubility and activity |

| 2-Methylimidazole-4,5-dicarboxylic acid | C₆H₆N₂O₄ | Different position of methyl group alters coordination properties |

| Imidazole-2-carboxylic acid | C₃H₄N₂O₂ | Lacks additional carboxyl group; less complex coordination chemistry |

The unique positioning of carboxyl groups in 1H-imidazole-4,5-dicarboxylic acid contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds.

Classical Synthesis Routes

Formaldehyde-Nitric Acid Oxidation of Imidazole

One of the most established methods for synthesizing 1H-imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde followed by oxidation with nitric acid. This process, patented and refined over decades, offers an economical route using readily available starting materials.

The reaction proceeds via the initial formation of hydroxymethylated imidazole derivatives by treating imidazole with a 2-fold to 5-fold molar excess of formaldehyde at elevated temperatures (80-120°C). The hydroxymethylated intermediates include 4,5-bishydroxymethylimidazole and 1,2,4,5-tetrahydroxymethylimidazole, along with various oligomeric condensates.

The reaction mixture is subsequently treated with nitric acid at 100-140°C, preferably 130-135°C, leading to oxidation of the hydroxymethyl groups to carboxylic acids. The molar ratio of nitric acid to imidazole is typically maintained between 15:1 and 20:1, with reaction times of 6-10 hours.

The synthesis can be represented by the following reaction scheme:

Imidazole + Formaldehyde → Hydroxymethylated intermediatesHydroxymethylated intermediates + HNO₃ → Imidazole-4,5-dicarboxylic acidAfter cooling the reaction mixture, pure imidazole-4,5-dicarboxylic acid crystallizes out and can be isolated by filtration, washing with water, and drying. This method consistently yields 75-80% of the target compound based on the imidazole employed.

Peracid-Mediated Oxidation of Imidazole Derivatives

Another classical approach involves the oxidation of benzimidazole or its derivatives using strong oxidizing agents. Benzimidazole and 2-methyl benzimidazole can be oxidized with potassium dichromate or potassium permanganate to yield imidazole-4,5-dicarboxylic acid and 2-methylimidazole-4,5-dicarboxylic acid, respectively.

Peracetic acid (PAA) has emerged as an effective oxidant for imidazole compounds. The oxidation mechanism typically involves electrophilic attack on the nitrogen atoms or the carbon-carbon double bonds of the imidazole ring. The reaction rate with PAA is significantly faster than with hydrogen peroxide alone, with the primary oxidation products being addition compounds at reactive sites of the imidazole groups.

Recent studies have also investigated the oxidation of imidazole with other oxidizing agents such as hydroxyl radical (- OH), nitrate radical (NO₃- ), and ozone (O₃). The calculated rate constants for these reactions at 298 K are 5.65 × 10⁹, 7.41 × 10⁹, and 4.02 × 10⁴ M⁻¹s⁻¹, respectively, indicating efficient oxidation under tropospheric aqueous-phase conditions.

Modern Catalytic and Green Chemistry Approaches

Ball-Mill-Assisted Multicomponent Synthesis

Ball milling represents a significant advancement in green chemistry approaches for the synthesis of heterocyclic compounds, including imidazole derivatives. This mechanochemical technique employs mechanical energy to promote chemical reactions under solvent-free conditions, thereby reducing environmental impact.

For imidazole synthesis, ball milling provides several advantages:

- Elimination or significant reduction of solvent usage

- Enhanced reaction rates and yields

- Improved selectivity

- Milder reaction conditions

- Reduced waste generation

Various substituted imidazoles can be synthesized via ball milling using appropriate catalysts. For instance, recyclable ionic liquid-coated ZnO nanoparticles have been employed as catalysts in the green synthesis of 1,2-disubstituted benzimidazole derivatives, producing high yields with excellent selectivity.

The ball milling parameters, including rotation speed, number and size of balls, and catalyst loading, significantly influence the conversion and selectivity of these reactions. Optimum conditions typically involve moderate rotation speeds (around 450-1290 rpm) with appropriate catalyst loading.

Microwave and Solvent-Free Reaction Optimization

Microwave irradiation has emerged as a powerful green tool for the synthesis of imidazoles and their derivatives, offering substantial advantages over conventional heating methods. This technique accelerates reaction rates, improves yields, and enhances selectivity while reducing energy consumption and reaction times.

The synthesis of dicarboxylic acid derivatives of imidazoles using microwave-assisted techniques has been reported to achieve yields of 80-87% through environmentally benign cyclocondensation reactions. These reactions typically involve 2,3-dibromosuccinic acid with appropriate nucleophiles under optimized microwave conditions.

Microwave irradiation offers several key advantages for imidazole synthesis:

- Rapid and uniform heating

- Enhanced reaction rates (reaction times reduced from hours to minutes)

- Improved yields and purity of products

- Reduced side reactions

- Energy efficiency

- Compatibility with solvent-free conditions

The effectiveness of microwave irradiation can be attributed to both thermal effects (rapid heating and high temperatures) and non-thermal effects (specific microwave activation of molecules).

Structural Modifications and Derivatization

Functionalization via Carboxylate Esterification

The carboxylic acid groups of imidazole-4,5-dicarboxylic acid readily undergo esterification to form various esters, which are valuable intermediates in the synthesis of pharmaceutically active compounds. Common derivatives include dimethyl 1H-imidazole-4,5-dicarboxylate and diethyl 1H-imidazole-2,4-dicarboxylate.

These esterified derivatives often exhibit enhanced lipophilicity, membrane permeability, and stability compared to the parent dicarboxylic acid. The esterification process typically involves reaction with the corresponding alcohol under acidic conditions or using coupling reagents.

Recent research has explored asymmetric imidazole-4,5-dicarboxamide derivatives as potential inhibitors of the SARS-CoV-2 main protease. These compounds were synthesized through a four-step procedure from benzimidazole derivatives, involving oxidation, dimerization, reaction with aniline derivatives, and incorporation of a morpholine moiety through ring-opening reactions.

Table 1: Common Esterification Methods for Imidazole-4,5-dicarboxylic Acid

| Method | Reagents | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ | Reflux, 3-6 h | 65-75 | Dialkyl esters |

| Thionyl Chloride | SOCl₂, Alcohol | 0°C to rt, 2-4 h | 70-85 | Dialkyl esters |

| DCC Coupling | DCC, DMAP, Alcohol | rt, 12-24 h | 75-90 | Dialkyl esters |

| Microwave-assisted | Alcohol, H₂SO₄ | MW, 5-10 min | 80-90 | Dialkyl esters |

Hydroxymethylation and Subsequent Oxidative Conversion

Hydroxymethylation of imidazole derivatives represents a versatile approach for introducing functional groups that can be subsequently transformed into carboxylic acids. The reaction of imidazole and imidazole derivatives with formaldehyde can be monitored using NMR techniques, which have demonstrated that only one nitrogen of the imidazole ring participates in the hydroxymethylation reaction.

The hydroxymethylation process typically involves treating imidazole with formaldehyde under basic conditions to yield various hydroxymethylated intermediates, including 4,5-bishydroxymethylimidazole and 1,2,4,5-tetrahydroxymethylimidazole. These intermediates can subsequently undergo oxidation to form imidazole-4,5-dicarboxylic acid.

Another approach involves the synthesis of 2-hydroxymethyl-1H-imidazoles from 1,3-dihydroimidazole-2-thiones. This process begins with the desulfurization of 1,3-dihydroimidazole-2-thiones using hydrogen peroxide in either acidic or neutral medium to afford 1H-imidazoles. The resulting imidazoles can be protected with dimethylsulfamoyl chloride, followed by lithiation, formylation, and reduction to yield the 2-hydroxymethyl derivatives.

Ligand Behavior in Transition Metal Complexes

1H-Imidazole-4,5-dicarboxylic acid (H₃IMDC) demonstrates exceptional versatility as a multifunctional ligand in coordination chemistry, possessing six potential donor atoms: two imidazole nitrogens and four carboxylate oxygen atoms [1]. This structural arrangement enables the ligand to exhibit diverse coordination modes and construct architectures ranging from discrete molecular structures to extended three-dimensional frameworks [2]. The electronic properties of the carboxyl group oxygens facilitate coordination to metal ions through various binding modes, while the imidazole ring provides additional nitrogen donor sites [1].

Monodentate vs. Multidentate Binding Modes

The coordination behavior of 1H-Imidazole-4,5-dicarboxylic acid spans a remarkable range from monodentate to highly multidentate binding modes, with seven distinct coordination modes observed ranging from monodentate to μ₅ bridging arrangements [2]. Research has demonstrated that the singly deprotonated H₂IMDC generally coordinates in monodentate imidazole-nitrogen or nitrogen-oxygen chelate modes, typically resulting in mononuclear structural motifs [2]. In contrast, the doubly deprotonated HIMDC exhibits enhanced bridging capability, coordinating through μ₂, μ₃, or μ₄ modes to generate one-dimensional or two-dimensional structural architectures [2].

The most extensive bridging behavior is observed with the triply deprotonated IMDC species, which can coordinate in the highly connected μ₅ mode to form three-dimensional framework structures [2]. Studies of cadmium complexes have revealed four previously unreported coordination modes among the seven observed binding patterns, highlighting the continued discovery of novel coordination arrangements [2]. The coordination geometries of metal sites vary significantly based on the binding mode, ranging from five-coordinate trigonal bipyramidal and square pyramidal arrangements to six-coordinate octahedral and seven-coordinate pentagonal bipyramidal geometries [2].

| Protonation State | Primary Coordination Modes | Structural Dimensionality |

|---|---|---|

| H₂IMDC⁻ | Monodentate N, N,O-chelate | 0D (mononuclear) |

| HIMDC²⁻ | μ₂, μ₃, μ₄ | 1D-2D |

| IMDC³⁻ | μ₅ | 3D frameworks |

pH-Dependent Protonation States and Coordination Flexibility

The coordination flexibility of 1H-Imidazole-4,5-dicarboxylic acid is intimately linked to its pH-dependent protonation behavior, as the ligand possesses three different protonated hydrogens with varying acidities [1]. The two carboxylic acid protons experience distinct coordination environments, with different binding affinities that allow selective deprotonation at different pH levels [1]. The imidazole nitrogen-bound hydrogen exhibits greater resistance to deprotonation compared to the carboxylate protons, requiring more basic conditions for removal [1].

This differential protonation behavior enables the formation of H₃₋ₙIMDCⁿ⁻ species where n equals 1, 2, or 3, each exhibiting distinct coordination preferences and structural outcomes [1]. At lower pH values, the ligand predominantly exists in partially protonated forms that favor discrete molecular complexes or simple bridging arrangements [14]. As pH increases, progressive deprotonation enhances the ligand's bridging capability and promotes the formation of extended network structures [14].

The pH-dependent coordination flexibility has been demonstrated in systematic studies where identical reaction conditions with varying pH values produce dramatically different structural architectures [11]. These investigations reveal that pH control serves as a powerful tool for directing the assembly of metal-organic frameworks with predetermined dimensionalities and topologies [11]. The ability to modulate coordination modes through pH adjustment represents a fundamental strategy in the rational design of coordination polymers based on 1H-Imidazole-4,5-dicarboxylic acid [1].

Structural Diversity in Metal-Organic Architectures

1D Chain Structures and Polymorphism

1H-Imidazole-4,5-dicarboxylic acid facilitates the formation of diverse one-dimensional chain structures that exhibit remarkable polymorphic behavior across different metal systems [2]. Crystallographic studies have identified three distinct polymorphic forms (α, β, and γ) within the same coordination framework, demonstrating the inherent structural flexibility of imidazole dicarboxylate-based systems [2]. These polymorphic variations arise from subtle differences in chain packing arrangements and intermolecular interactions while maintaining identical local coordination environments [2].

The formation of one-dimensional chains typically involves doubly deprotonated HIMDC²⁻ ligands bridging metal centers through μ₂ or μ₃ coordination modes [18]. Research on manganese complexes has revealed the construction of novel three-dimensional frameworks based on one-dimensional chain subunits, where [Mn₂(IMDC)₂(H₂O)₂] layers serve as structural building blocks [1]. These layered arrangements are further connected through [Mn(H₂O)₂] pillars to generate extended three-dimensional architectures [1].

Systematic investigations of zinc complexes with 1H-Imidazole-4,5-dicarboxylic acid have yielded both discrete zero-dimensional molecular rectangular box structures and zigzag one-dimensional chain arrangements [1]. The zinc centers in these systems coordinate through both carboxylate oxygen atoms and imidazole nitrogen atoms, creating versatile bridging networks [1]. The structural diversity observed in these one-dimensional systems provides insight into the factors controlling dimensionality in metal-organic frameworks based on imidazole dicarboxylate ligands [18].

2D Layered Networks and 3D Porous Frameworks

The assembly of 1H-Imidazole-4,5-dicarboxylic acid with metal centers produces an extensive range of two-dimensional layered networks and three-dimensional porous frameworks with diverse topological arrangements [4] [8]. Two-dimensional networks commonly exhibit (4,4) square lattice topology, where metal nodes and organic linkers create regular grid-like arrangements [4]. These layered structures often display interpenetration phenomena, where multiple independent networks interweave to optimize space filling and enhance structural stability [8].

Three-dimensional frameworks based on 1H-Imidazole-4,5-dicarboxylic acid demonstrate remarkable topological diversity, including 8-connected self-penetrating networks and uninodal frameworks with specialized pore architectures [4]. The three-dimensional architecture of certain systems features alternating linkages between organic metal-imidazole layers and inorganic metal-oxide-sulfate layers, with metal atoms serving as structural hinges [27]. These hybrid organic-inorganic frameworks create one-dimensional rectangular channels that can accommodate guest molecules [27].

Advanced structural characterization has revealed frameworks with helical substructures, where alternately arranged left-handed and right-handed helical chains are bridged by additional ligands to form three-dimensional networks [27]. The microporous nature of certain three-dimensional frameworks has been confirmed through gas sorption studies, demonstrating their retention of porosity after guest molecule removal [2]. Layered networks have been shown to exhibit inclined interpenetration patterns, where parallel layer sets intersect at specific angles to generate overall three-dimensional framework topologies [8].

| Framework Type | Topology | Structural Features |

|---|---|---|

| 2D Layered | (4,4) sql | Square lattice, potential interpenetration |

| 3D Uninodal | 8-connected | Self-penetrating networks |

| 3D Hybrid | Organic-inorganic | Alternating layer linkages |

| 3D Helical | Left/right-handed | Bridged helical chains |

Acid/Base Catalysis in Heterocyclic Synthesis

1H-Imidazole-4,5-dicarboxylic acid serves as a versatile acid/base catalyst in heterocyclic synthesis, leveraging its unique structural features that combine both acidic carboxyl groups and basic nitrogen functionalities. The compound's dual nature enables it to activate various substrates through hydrogen bonding interactions and proton transfer processes [1] [2].

1,4-Dihydropyridine Formation via Multicomponent Reactions

The synthesis of 1,4-dihydropyridines represents one of the most significant applications of 1H-imidazole-4,5-dicarboxylic acid as a catalyst. In ball-mill conditions, the compound efficiently catalyzes the multicomponent reaction between substituted aldehydes, dicarbonyl compounds, and ammonium acetate to form 1,4-dihydropyridine derivatives [1].

The mechanistic pathway involves initial formation of a Knoevenagel condensation product between the aldehyde and dicarbonyl compound, facilitated by the basic nitrogen of the imidazole ring. The carboxylic acid groups provide hydrogen bonding interactions that stabilize intermediate species and promote cyclization. Under optimized conditions using 50 milligrams of 1H-imidazole-4,5-dicarboxylic acid as catalyst, the reaction proceeds efficiently at room temperature with reaction times of 15 minutes, achieving yields of 85-95% [1].

The advantages of this catalytic system include excellent yields, short reaction times, easy work-up procedures, and environmentally benign conditions. The catalyst demonstrates broad substrate scope, accommodating various substituted aldehydes and dicarbonyl compounds. The ball-mill technique eliminates the need for solvents, making the process more sustainable and cost-effective [1].

Role in C–C Bond Formation and Functionalization

1H-Imidazole-4,5-dicarboxylic acid exhibits remarkable catalytic activity in carbon-carbon bond formation reactions, particularly in heterocyclic synthesis and functionalization processes. The compound's amphoteric nature allows it to participate in both nucleophilic and electrophilic activation pathways [3] [2].

In peptide-like macrocycle synthesis, 1H-imidazole-4,5-dicarboxylic acid serves as a scaffold that undergoes sequential functionalization to create 14-membered macrocycles. The coupling reactions utilize standard peptide coupling reagents and protecting group strategies, with the imidazole-4,5-dicarboxylic acid core providing conformational rigidity and hydrogen bonding capabilities [3].

The compound demonstrates significant utility in multicomponent reactions where it acts as both a structural component and catalytic promoter. These reactions typically involve the formation of new C-C bonds through cyclization processes, where the imidazole-4,5-dicarboxylic acid facilitates ring closure through hydrogen bonding interactions with reaction intermediates [3] [2].

Redox Catalysis and Green Chemistry

The application of 1H-imidazole-4,5-dicarboxylic acid in redox catalysis represents a growing area of research, particularly in environmentally sustainable synthetic processes. The compound's ability to coordinate with metal centers and participate in electron transfer processes makes it valuable for various redox transformations [4] [5].

Photocatalytic CO2 Reduction Mechanisms

1H-Imidazole-4,5-dicarboxylic acid demonstrates significant potential in photocatalytic carbon dioxide reduction systems. When incorporated into metal-organic frameworks or used as a ligand in coordination complexes, the compound enhances CO2 activation and reduction selectivity [6] [7].

The mechanism involves initial coordination of CO2 to the imidazole nitrogen, followed by electron transfer from photoexcited metal centers. The carboxylic acid groups provide additional binding sites for CO2 stabilization and facilitate proton transfer processes essential for reduction to occur. Studies have shown that imidazole-based photocatalysts can achieve turnover numbers of 370-844 for CO production with selectivity exceeding 86% [7].

In zinc selenide quantum dot systems functionalized with imidazole derivatives, the compound acts as a dual-functional ligand that enhances CO2 reduction while suppressing competing hydrogen evolution reactions. The imidazole moiety partially passivates zinc surface sites, directing selectivity toward CO2 reduction rather than water reduction [8].

The photocatalytic mechanism involves formation of a CO2 adduct stabilized by surrounding imidazole groups on the catalyst surface. Density functional theory calculations suggest that the imidazole-CO2 interaction creates a stabilized intermediate that facilitates subsequent electron transfer and reduction steps [8].

Nitroaromatic Hydrogenation under Aqueous Conditions

1H-Imidazole-4,5-dicarboxylic acid plays a crucial role in nitroaromatic hydrogenation catalysis, particularly in aqueous media where it serves as a ligand for palladium-based catalytic systems. The compound's amphiphilic properties enable effective catalysis in water-organic biphasic systems [5] [9].

In magnetic biochar-supported palladium catalysts, polyvinyl imidazole functionalization incorporates 1H-imidazole-4,5-dicarboxylic acid derivatives that enhance catalyst performance. The system achieves 99% yield for nitrobenzene hydrogenation at 50°C using sodium borohydride as the hydrogen source [5].

The mechanism involves initial substrate coordination to the palladium center through the imidazole nitrogen, followed by hydride transfer from the borohydride reducing agent. The carboxylic acid groups provide hydrogen bonding interactions that stabilize the catalyst-substrate complex and facilitate product release [5].

For nitroaromatic compounds with various electronic properties, the catalyst system demonstrates excellent selectivity and efficiency. The reaction proceeds through a heterogeneous pathway where the imidazole-4,5-dicarboxylic acid derivative serves as both a ligand and surface modifier, creating an optimal environment for hydrogenation [5].

The aqueous catalytic system offers several advantages including mild reaction conditions, high atom economy, easy product separation, and catalyst recyclability. The magnetic properties of the support enable facile catalyst recovery and reuse without significant loss of activity [5].

In amphiphilic palladium NHC complexes based on 1H-imidazole-4,5-dicarboxylic acid, the compound forms chelating bis-NHC ligands that create highly active catalytic systems. These complexes demonstrate superior performance in nitroaromatic reduction compared to conventional PEPPSI-type catalysts, with the lipophilic variants showing three times higher activity due to formation of stable monodisperse aggregates [9].

The catalytic mechanism involves initial formation of palladium nanoparticles under reducing conditions, with the imidazole-4,5-dicarboxylic acid-based ligands providing stabilization and preventing aggregation. The amphiphilic nature of the catalyst enables effective solubilization of hydrophobic substrates while maintaining high activity in aqueous media [9].

Research Findings and Data Analysis

The comprehensive analysis of 1H-imidazole-4,5-dicarboxylic acid catalytic applications reveals several key findings:

Catalytic Efficiency: The compound demonstrates exceptional catalytic performance across various applications, with yields consistently ranging from 70-95%. Hantzsch dihydropyridine synthesis shows the highest efficiency (95.5% average yield), while Suzuki-Miyaura cross-coupling reactions achieve 72% average yield under aqueous conditions [4] [1] [10].

Mechanistic Versatility: 1H-Imidazole-4,5-dicarboxylic acid functions through multiple catalytic modes including Brønsted acid/base catalysis, coordination chemistry, and redox processes. The compound's amphoteric nature enables dual activation pathways that enhance reaction efficiency [3] [2].

Green Chemistry Applications: The catalyst demonstrates significant potential in sustainable synthetic processes, particularly in aqueous media and solvent-free conditions. Ball-mill techniques combined with 1H-imidazole-4,5-dicarboxylic acid catalysis provide environmentally benign alternatives to conventional synthetic methods [1] [5].

Substrate Scope: The compound shows broad substrate tolerance across various functional groups and structural motifs. This versatility stems from its multiple binding sites and flexible coordination modes that accommodate diverse substrate requirements [3] [2] [5].

Reaction Conditions: Most catalytic applications proceed under mild conditions (room temperature to 60°C) with short reaction times (15 minutes to 24 hours). The catalyst loading is typically low (20-50 mg per mmol substrate), making the processes economically viable [1] [5] [9].

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant